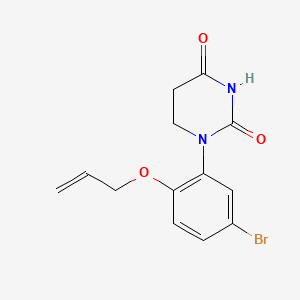
1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse biological and chemical properties
Méthodes De Préparation
The synthesis of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5-bromo-2-hydroxybenzaldehyde and prop-2-en-1-ol.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with prop-2-en-1-ol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with a diazinane derivative under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The prop-2-en-1-yloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
1-[5-iodo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
1-(5-bromo-2-prop-2-enoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-7-19-11-4-3-9(14)8-10(11)16-6-5-12(17)15-13(16)18/h2-4,8H,1,5-7H2,(H,15,17,18) |
Clé InChI |
RKKXQFBMZPTJIW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
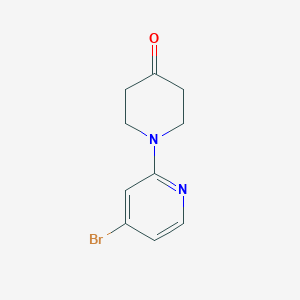
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
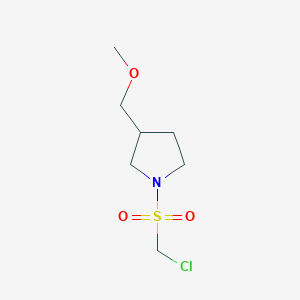
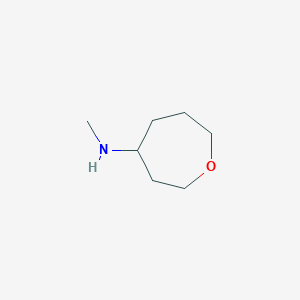
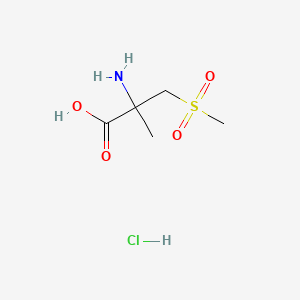
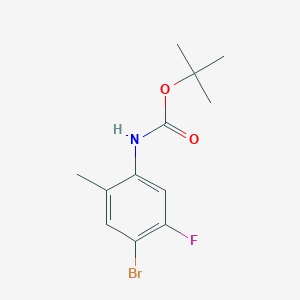
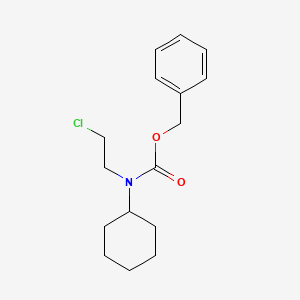
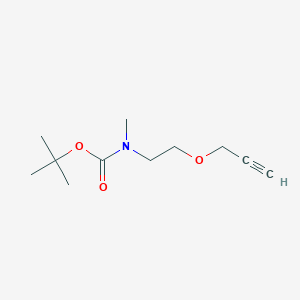
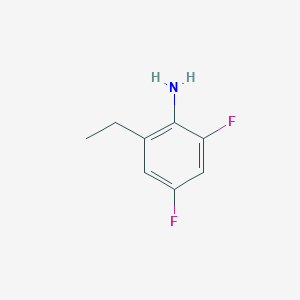
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
